
4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile is an organic compound with the molecular formula C13H8N4O and a molecular weight of 236.235 g/mol This compound belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Vorbereitungsmethoden
The synthesis of 4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methyl-1-phenyl-2-pyrazolin-5-one with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in an ethanol solvent at reflux temperature for several hours, leading to the formation of the desired pyridazine derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex pyridazine derivatives, which are used in the development of new materials and catalysts.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s pharmacological activities make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or microbial growth. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile can be compared with other pyridazine derivatives, such as:
- 4-(4-Methoxy-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarbonitrile
- 4-(3-Methoxy-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarbonitrile
- 4-(4-Hydroxy-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarbonitrile
These compounds share a similar pyridazine core structure but differ in their substituents, which can significantly impact their chemical and biological properties
Eigenschaften
CAS-Nummer |
124315-52-2 |
|---|---|
Molekularformel |
C13H8N4O |
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
4-methyl-6-oxo-1-phenylpyridazine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H8N4O/c1-9-11(7-14)13(18)17(16-12(9)8-15)10-5-3-2-4-6-10/h2-6H,1H3 |
InChI-Schlüssel |
KZTUUGZYKMXTBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N=C1C#N)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


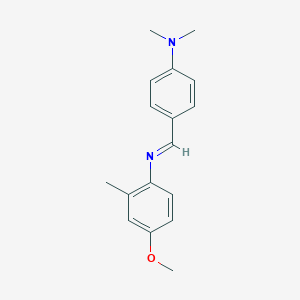
![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)
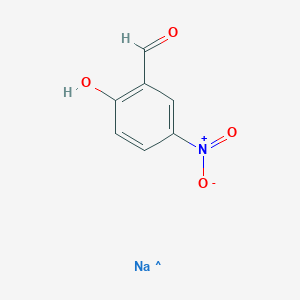


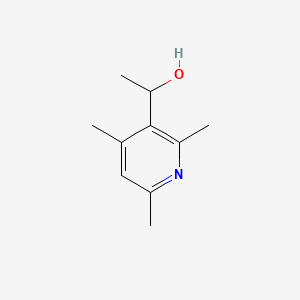

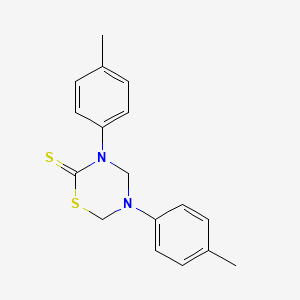
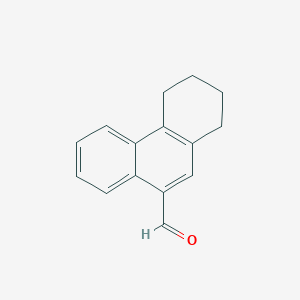
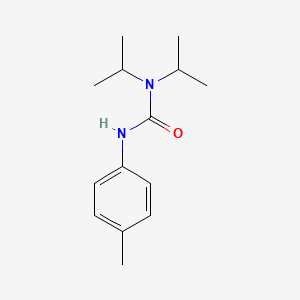

![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11959429.png)
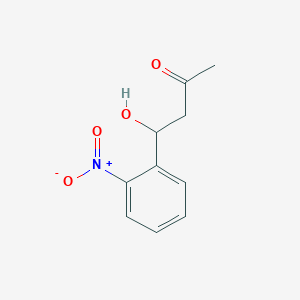
![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)
